molecular formula C21H19F3N2O2 B2768646 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 851408-22-5

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2768646
CAS RN: 851408-22-5
M. Wt: 388.39
InChI Key: XVIFWYORHQVCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H19F3N2O2 and its molecular weight is 388.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Condensed Triazines and Oxo-s-triazines : Studies have explored the reactions of benzamide derivatives with amines to synthesize condensed triazines, indicating potential applications in creating complex organic compounds with potential pharmacological properties (Reimlinge, Billiau, & Lingier, 1976).
  • Cobalt-Promoted Dimerization of Aminoquinoline Benzamides : Research has developed methods for the cobalt-promoted dimerization of benzamides, highlighting a pathway for synthesizing dimeric compounds with potential for further chemical modification and study (Grigorjeva & Daugulis, 2015).
  • Direct Carbonylation : A method for the direct carbonylation of aminoquinoline benzamides has been reported, facilitating the synthesis of carbonylated products, which could have implications in material science and medicinal chemistry (Grigorjeva & Daugulis, 2014).

Potential Biological Activity

  • Regioselectivity of N-Ethylation : The N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been studied for its regioselectivity, indicating the importance of structural positioning in determining the biological activity of synthesized compounds (Batalha et al., 2019).
  • Cytotoxic Activity of Quinoline Derivatives : Synthesis and evaluation of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives have been conducted, demonstrating the potential for developing compounds with cytotoxic activity against cancer cells (Bu et al., 2001).

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c1-12-7-8-14-11-15(19(27)26-18(14)13(12)2)9-10-25-20(28)16-5-3-4-6-17(16)21(22,23)24/h3-8,11H,9-10H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIFWYORHQVCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide

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